
Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Mecanismo De Acción
The mechanism of action of Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and have diverse biological activities.
Pyrazole Derivatives: Pyrazole derivatives also have a five-membered ring structure and are used in various medicinal and industrial applications.
Uniqueness
Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
918827-42-6 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl 1-acetyl-4-methyl-5-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-10-9-13(15(18)19-3)16(11(2)17)14(10)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Clave InChI |
TXFJFTLDRVYXEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1)C(=O)OC)C(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


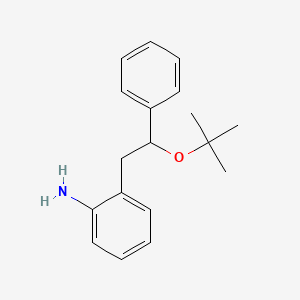
![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
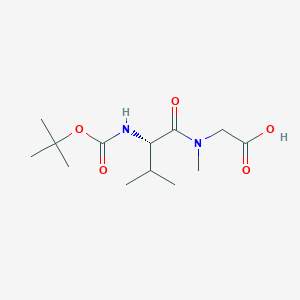
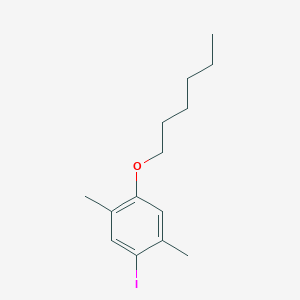
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
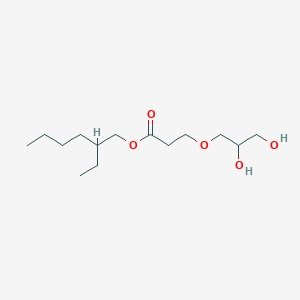
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

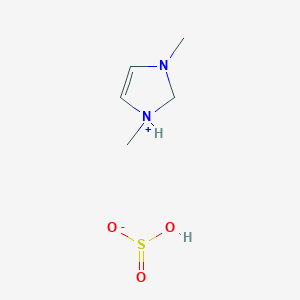
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
